2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate
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Overview
Description
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate is a chemical compound with the CAS number 105892-18-0. This compound is a combination of acetic acid and 2-aminoethanol, with a 4-nitrophenylthio group attached. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate typically involves the reaction of acetic acid with 4-nitrophenylthiol and 2-aminoethanol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure a consistent and high-quality product. The process may include steps such as purification and crystallization to achieve the desired compound specifications .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitro group or the thio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate include:
- ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (2:1)
- ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:2)
- ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (3:1)
Uniqueness
The uniqueness of this compound lies in its specific ratio of components and the presence of the 4-nitrophenylthio group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
105892-18-0 |
---|---|
Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H7NO4S.C2H7NO/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;3-1-2-4/h1-4H,5H2,(H,10,11);4H,1-3H2 |
InChI Key |
PHGRMMVCLZDVJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+] |
Synonyms |
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) |
Origin of Product |
United States |
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